molecular formula C5H11NO B13549382 2-Amino-3-methylbut-3-en-1-ol

2-Amino-3-methylbut-3-en-1-ol

Cat. No.: B13549382
M. Wt: 101.15 g/mol
InChI Key: YYNOUQKSZNAOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C5H11NO It is a derivative of butenol and contains both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-methylbut-3-en-1-ol can be synthesized through several methods. One common method involves the reaction between isobutene (2-methylpropene) and formaldehyde. This reaction produces isoprenol, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The reaction between isobutene and formaldehyde is catalyzed by species that can form an allyl complex without excessive hydrogenation of the substrate, such as poisoned palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various products.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reactions: These reactions often involve reagents such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-3-methylbut-3-en-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-methylbut-3-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it can interact with enzymes involved in metabolic pathways, leading to various biochemical effects. The exact mechanism depends on the specific application and context .

Comparison with Similar Compounds

2-Amino-3-methylbut-3-en-1-ol can be compared with similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial applications.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

2-amino-3-methylbut-3-en-1-ol

InChI

InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h5,7H,1,3,6H2,2H3

InChI Key

YYNOUQKSZNAOTL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.